molecular formula C24H36O3 B3032312 Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)- CAS No. 141545-69-9

Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-

Cat. No.: B3032312
CAS No.: 141545-69-9
M. Wt: 372.5 g/mol
InChI Key: ZVPHAIGMOWPYAB-SQMYGYJMSA-N
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Description

Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)- is a hydroxybenzoic acid derivative characterized by a 17-carbon alkenyl side chain with two conjugated double bonds at positions 8 and 11 (Z,Z configuration) attached to the 2-position of a 6-hydroxybenzoic acid core. Its molecular formula is C₂₄H₃₄O₃, with an average molecular mass of 370.533 g/mol (monoisotopic mass: 370.250795) . This compound shares structural similarities with natural phenolic lipids like anacardic acids and ginkgolic acids, which are known for their biological activities in plants and arthropods .

The compound was first identified in the secretions of the mite Sancassania sp. Sasagawa, where it coexists with related fatty acid formates. Its biosynthesis is hypothesized to involve chain shortening and formate esterification mechanisms from unsaturated fatty acid precursors like linoleic acid . While its biological role remains under investigation, analogous compounds in mites and plants often serve as pheromones or defense molecules .

Properties

IUPAC Name

[(9Z,15E)-heptadeca-9,15-dien-7-yl] 2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O3/c1-3-5-7-9-10-11-12-14-18-21(17-13-8-6-4-2)27-24(26)22-19-15-16-20-23(22)25/h3,5,12,14-16,19-21,25H,4,6-11,13,17-18H2,1-2H3/b5-3+,14-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVPHAIGMOWPYAB-SQMYGYJMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CC=CCCCCC=CC)OC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(C/C=C\CCCC/C=C/C)OC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141545-69-9
Record name Pelandjauic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141545699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Biological Activity

Benzoic acid derivatives have garnered significant attention in recent years due to their diverse biological activities, including antimicrobial, antioxidant, and anticancer properties. The specific compound Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)- (CAS No. 102811-39-2) is a notable derivative derived from Ginkgo biloba, known for its unique structure and potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C24H36O3
  • Molar Mass : 372.54 g/mol
  • Boiling Point : Approximately 519.5 ± 50.0 °C
  • Solubility : Soluble in methanol, ethanol, DMSO, and other organic solvents .

Antioxidant Activity

Research indicates that benzoic acid derivatives exhibit significant antioxidant properties. The compound has been shown to scavenge free radicals effectively, which can help mitigate oxidative stress in biological systems.

Antimicrobial Properties

Studies have demonstrated that benzoic acid derivatives possess antimicrobial activity against various pathogens. The compound has been evaluated for its effectiveness against bacteria and fungi, showing promising results in inhibiting growth and proliferation.

Cytotoxic Effects

A study evaluating the cytotoxicity of benzoic acid derivatives found that the compound did not exhibit significant toxicity toward normal human fibroblasts or cancer cell lines (e.g., Hep-G2 and A2058) at concentrations up to 5 μM . This suggests a favorable safety profile for potential therapeutic applications.

Proteasome and Autophagy Pathways

Recent research has highlighted the ability of this compound to enhance the activity of key protein degradation systems in cells. Specifically, it promotes the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and protein quality control .

Enzyme Activation

The compound has been shown to activate cathepsins B and L, enzymes involved in protein degradation. This activation is significant as it implies a potential role in modulating proteostasis and may contribute to anti-aging effects .

Case Studies

StudyFindings
Study on Antioxidant Activity Demonstrated significant free radical scavenging ability, indicating potential for use in oxidative stress-related conditions .
Cytotoxicity Evaluation Showed no cytotoxic effects on Hep-G2 and A2058 cell lines at tested concentrations .
Proteasome Activity Study Enhanced proteasome activity was observed, suggesting implications for aging and neurodegenerative diseases .

Comparison with Similar Compounds

Chain Length and Unsaturation

  • Chain Length: The target compound and ginkgolic acid C17:1 share a 17-carbon chain, whereas anacardic acid (15:2) has a shorter 15-carbon chain.
  • Double Bonds : The (Z,Z)-8,11-diene configuration in the target compound contrasts with the single 10Z double bond in ginkgolic acid C17:1. Conjugated dienes increase chemical reactivity, which may influence antioxidant or signaling properties .

Preparation Methods

Source Material and Initial Extraction

The compound is naturally occurring in Schinus terebinthifolius (Anacardiaceae), a plant native to South America. Leaves of this species are dried, pulverized, and subjected to sequential solvent extraction. The n-hexane extract has been identified as the most effective for isolating the target molecule.

Table 1: Extraction Protocol for Schinus terebinthifolius

Step Solvent Volume (mL/g biomass) Duration (h) Key Components Isolated
1 n-Hexane 10 24 Lipophilic phenolic acids
2 Ethanol 15 48 Polar glycosides
3 Water 20 72 Polysaccharides

The n-hexane phase is concentrated under reduced pressure (40°C, 0.1 bar) to yield a viscous residue rich in anacardic acid derivatives.

Bioactivity-Guided Isolation

Fractionation employs column chromatography (silica gel 60, 230–400 mesh) with a gradient of hexane/ethyl acetate (9:1 to 1:1). Fractions are tested for antitrypanosomal activity using T. cruzi trypomastigotes. The active fraction, eluted at hexane/ethyl acetate (7:3), is further purified via preparative HPLC (C18 column, acetonitrile/water 85:15, 2 mL/min) to isolate the title compound.

Key Data:

  • Yield: 0.12% (w/w) from dried leaves
  • Purity: >98% (HPLC-DAD at 254 nm)

Chemical Synthesis via Sulfone Intermediate Alkylation

Strategic Overview

A robust synthetic route developed by Jain et al. utilizes aryl sulfones as key intermediates for constructing the alkenyl side chain. This method ensures stereochemical control over the (Z,Z)-diene system.

Reaction Sequence

  • Sulfonation of Salicylic Acid:
    6-Hydroxysalicylic acid is treated with benzenesulfonyl chloride in pyridine to form the 2-sulfonyl derivative.

    $$ \text{C}7\text{H}6\text{O}4 + \text{PhSO}2\text{Cl} \xrightarrow{\text{pyridine}} \text{C}{13}\text{H}{10}\text{O}_6\text{S} $$

  • Carbanion Generation and Alkylation:
    The sulfone is deprotonated with NaH in DMF (−5°C), and the resulting carbanion is reacted with (8Z,11Z)-heptadecadienyl bromide.

    $$ \text{C}{13}\text{H}{10}\text{O}6\text{S} + \text{C}{17}\text{H}{29}\text{Br} \xrightarrow{\text{NaH, DMF}} \text{C}{30}\text{H}{38}\text{O}6\text{S} $$

  • Desulfonation:
    The alkylated product is reduced with sodium amalgam (Na/Hg) in methanol to remove the sulfonyl group.

    $$ \text{C}{30}\text{H}{38}\text{O}6\text{S} \xrightarrow{\text{Na/Hg}} \text{C}{24}\text{H}{36}\text{O}4 + \text{PhSO}_3\text{Na} $$

Table 2: Synthetic Parameters and Yields

Step Temperature (°C) Time (h) Yield (%)
1 25 4 89
2 −5 to 0 12 75
3 20 6 82

This method achieves an overall yield of 54% with >95% stereochemical purity (confirmed by $$^{1}\text{H}$$-NMR coupling constants).

Analytical Characterization

Spectroscopic Data

  • $$^{1}\text{H}$$-NMR (500 MHz, CDCl$$3$$):
    δ 12.1 (s, 1H, COOH), 10.9 (s, 1H, C6-OH), 6.35–6.45 (m, 2H, ArH), 5.30–5.45 (m, 4H, CH=CH), 2.55 (t, 2H, J = 7.5 Hz, Ar-CH$$2$$).
  • HRMS (ESI):
    m/z 431.2567 [M−H]$$^-$$ (calc. for C$${24}$$H$${35}$$O$$_4$$: 431.2562).

Chromatographic Purity

HPLC analysis (C18 column, 85% acetonitrile) shows a single peak at t$$_R$$ = 14.2 min.

Challenges and Optimization

Stereochemical Control

Achieving the (Z,Z)-configuration requires strict anhydrous conditions during alkylation. Trace water induces partial isomerization to the (E,E)-form, reducing bioactivity.

Scalability Issues

Natural extraction limits bulk production (yield <0.2%), while synthetic routes face cost barriers due to multi-step protocols. Recent advances in enzymatic desulfonation may improve sustainability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-, and what challenges arise in isolating the (Z,Z) isomer?

  • Methodological Guidance : The compound can be synthesized via Friedel-Crafts alkylation or coupling reactions between salicylic acid derivatives and unsaturated alkenyl chains. A critical step is maintaining stereochemical control during the introduction of the heptadecadienyl group. For example, palladium-catalyzed cross-coupling under inert atmosphere may preserve the (Z,Z) configuration . Purification via column chromatography with silver nitrate-impregnated silica gel can separate isomers based on polarity differences .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

  • Methodological Guidance :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can identify the hydroxy group (δ 10–12 ppm for -OH), aromatic protons (δ 6.5–7.5 ppm), and unsaturated alkenyl chain (δ 5.2–5.4 ppm for Z-configured double bonds) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular formula (C24_{24}H34_{34}O3_3, m/z 370.2508) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles, though crystallization may require co-crystallization agents due to the compound’s oily nature .

Q. How is the antimicrobial activity of this compound typically assessed in vitro?

  • Methodological Guidance : Standard assays include:

  • Agar Diffusion : Zones of inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) .
  • Minimum Inhibitory Concentration (MIC) : Broth microdilution in 96-well plates, with resazurin as a viability indicator . Negative controls must include solvent-only samples to rule out solvent toxicity .

Advanced Research Questions

Q. How does the (Z,Z) configuration of the heptadecadienyl chain influence bioactivity compared to (E,E) or mixed isomers?

  • Methodological Guidance :

  • Comparative Synthesis : Prepare isomers via Wittig reactions with stereoselective phosphonium ylides.
  • Activity Correlation : Test isomers in parallel using lipid bilayer disruption assays (e.g., fluorescence-based membrane permeability tests). The (Z,Z) isomer’s bent structure may enhance membrane interaction, as seen in ginkgolic acids .

Q. How can researchers resolve contradictions in reported biological activities, such as variability in cytotoxicity across studies?

  • Methodological Guidance :

  • Standardize Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), serum-free media (to avoid lipid interference), and exposure times .
  • Metabolomic Profiling : Use LC-MS to identify degradation products or metabolites that may modulate activity . Contradictions may arise from compound instability in aqueous buffers .

Q. What strategies optimize the compound’s stability in long-term pharmacological studies?

  • Methodological Guidance :

  • Degradation Analysis : Accelerated stability testing under UV light, heat (40–60°C), and varying pH (2–9) via HPLC to identify degradation pathways .
  • Formulation : Encapsulation in liposomes or cyclodextrin complexes improves aqueous solubility and reduces oxidation of the dienyl chain .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 2-(8,11-heptadecadienyl)-6-hydroxy-, (Z,Z)-

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